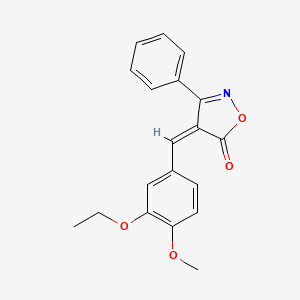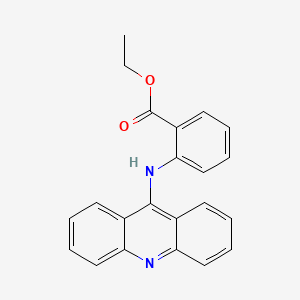![molecular formula C23H30N2OS B11637540 2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637540.png)
2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a butylsulfanyl group, a cyclohexyl group, and a methyl group attached to a benzoquinazolinone core, making it a unique and potentially valuable molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives, including 2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE, typically involves the cyclization of anthranilic acid derivatives with various reagents. Common methods include:
Amidation and Cyclization: Anthranilic acid derivatives are coupled with appropriate acid chlorides to form substituted anthranilates, which undergo cyclization with acetic anhydride to yield benzoxazinones.
Copper-Catalyzed Reactions: Copper-catalyzed imidoylative cross-coupling and cyclocondensation reactions between 2-isocyanobenzoates and amines efficiently produce quinazolin-4-ones.
Visible-Light-Promoted Reactions: C-H alkylation of nitrogen-containing heteroarenes with radical precursors under visible light can also be used to synthesize quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve scalable and environmentally benign processes. For example, copper-catalyzed reactions using sustainable solvents and mild bases are preferred for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the attached functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups onto the quinazolinone scaffold.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: Quinazolinone derivatives are investigated for their potential as anti-cancer, anti-microbial, and anti-inflammatory agents
Biological Studies: The compound can be used to study the mechanisms of action of quinazolinone-based drugs and their interactions with biological targets.
Industrial Applications: Quinazolinone derivatives are used in the development of new materials and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to:
Intercalate with DNA: This can disrupt DNA replication and transcription, leading to anti-cancer effects.
Inhibit Enzymes: The compound can inhibit various enzymes involved in disease pathways, such as kinases and proteases.
Modulate Receptor Activity: Quinazolinones can act as agonists or antagonists of specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Quinazoline Derivatives : These include compounds with similar core structures but different functional groups, such as prazosin and doxazosin .
Uniqueness
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the butylsulfanyl group, cyclohexyl group, and methyl group on the quinazolinone core differentiates it from other quinazolinone derivatives and may enhance its pharmacological properties.
Propriétés
Formule moléculaire |
C23H30N2OS |
|---|---|
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-butylsulfanyl-5-cyclohexyl-5-methyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C23H30N2OS/c1-3-4-14-27-22-24-20-18-13-9-8-10-16(18)15-23(2,19(20)21(26)25-22)17-11-6-5-7-12-17/h8-10,13,17H,3-7,11-12,14-15H2,1-2H3,(H,24,25,26) |
Clé InChI |
GJBCTOUWFKOZBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637461.png)
![2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637465.png)

![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637491.png)
![N-(2-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637497.png)
![(6Z)-2-butyl-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637498.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637512.png)

![2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637546.png)
![4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11637549.png)
![3-benzyl-5-cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637552.png)

![2-Amino-1-(4-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637563.png)
![Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637571.png)
